6-(吲哚-1-羰基)-2-甲基吡哒嗪-3(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

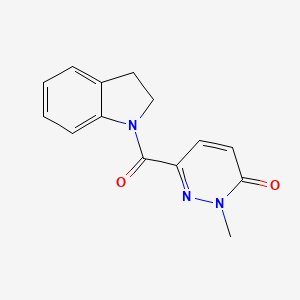

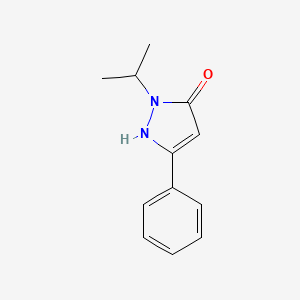

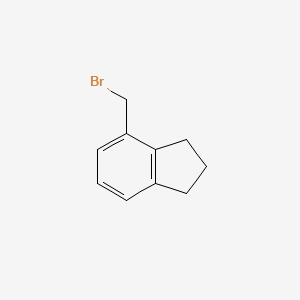

The compound "6-(indoline-1-carbonyl)-2-methylpyridazin-3(2H)-one" is a derivative of pyridazinone, which is a class of heterocyclic compounds known for their diverse pharmacological activities. The indoline moiety attached to the pyridazinone core suggests potential for increased biological activity, given that indole derivatives are prominent in medicinal chemistry due to their presence in many natural products and drugs.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been reported using various methods. For instance, an efficient synthesis of hydropyrido[1,2-a]indole-6(7H)-ones was achieved through a Lewis acid-catalyzed cyclopropane ring-opening/Friedel-Crafts alkylation sequence, yielding products in up to 99% yield . Another study reported the one-pot synthesis of functionalized 6-(indol-3-yl)-2,2'-bipyridine derivatives via a multicomponent reaction under neat conditions, indicating the versatility of indole-containing compounds in multicomponent synthesis . Additionally, an unexpected C-C bond cleavage in the absence of metal was exploited to develop an efficient approach toward 6-arylpyridazin-3-ones from simple and commercially available precursors .

Molecular Structure Analysis

The molecular structure of "6-(indoline-1-carbonyl)-2-methylpyridazin-3(2H)-one" would likely exhibit a planar pyridazinone core with an indoline substituent. The indoline group could potentially engage in π-π stacking interactions due to its aromatic nature, which might influence the compound's binding affinity to biological targets. The presence of a carbonyl group in the indoline moiety could also serve as a hydrogen bond acceptor, further contributing to the compound's potential biological activity.

Chemical Reactions Analysis

While the specific chemical reactions of "6-(indoline-1-carbonyl)-2-methylpyridazin-3(2H)-one" are not detailed in the provided papers, related compounds have been synthesized through various reactions. For example, the preparation of cyclic and bicyclic β-amino acids derivatives from related oxazine carboxylates involved alkylation and acylation steps . Moreover, a multicomponent assembling approach was used to create spiro[indoline-3,4'-pyrano[3,2-c]pyridine]-2,5'(6'H)-dione scaffolds, which could be analogous to reactions involving the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of "6-(indoline-1-carbonyl)-2-methylpyridazin-3(2H)-one" can be inferred from the properties of similar compounds. The solubility, melting point, and stability of the compound would be influenced by the presence of the indoline and pyridazinone moieties. The compound's ability to form crystals could facilitate its characterization through X-ray crystallography, and its potential for hydrogen bonding could affect its solubility in various solvents. The electronic properties of the pyridazinone core, such as its electron-withdrawing or donating abilities, would also play a role in the compound's reactivity and interaction with biological targets.

科学研究应用

合成和化学转化

- Tishkov、Reissig 和 Ioffe(2002 年)的一项研究探索了由 6-乙氧基-5,6-二氢-4H-1,2-恶嗪-4-羧酸甲酯制备环状和双环 β-氨基酸衍生物,其中涉及烷基化和酰基化过程。这些衍生物可用作吲哚并-6-和喹喔啉-3-羧酸等化合物的合成前体,表明相关恶嗪化合物在合成有机化学中的多功能性 (Tishkov、Reissig 和 Ioffe,2002 年)。

抗菌活性

- 哈桑(2013 年)报道了新型吡唑啉和吡唑衍生物的合成,并评估了它们的抗菌活性。该研究突出了这些衍生物在药物应用中的潜力,表明与 6-(吲哚-1-羰基)-2-甲基吡哒嗪-3(2H)-酮相关的化合物也可以探索其生物活性 (哈桑,2013 年)。

光致变色应用

- 托马苏洛、索蒂诺、怀特和雷莫(2005 年)设计并合成了包含稠合吲哚和苯并恶嗪片段的光致变色化合物。这些化合物表现出快速且稳定的光致变色特性,展示了在材料科学中的潜在应用,特别是在光响应材料的开发中 (托马苏洛等人,2005 年)。

电子和光学特性

- 托马斯和蒂亚吉(2010 年)合成了基于 6H-吲哚并[2,3-b]喹喔啉的三芳胺,研究了它们的光谱和理论方面。这些化合物的电子和光学特性受其结构构型影响,表明它们在光电和材料化学领域中的适用性 (托马斯和蒂亚吉,2010 年)。

反应机理

- 乌萨切夫、塔巴奇科娃、塞维纳德和索斯诺夫斯基(2018 年)研究了吲哚与 4-甲基-2-三氟甲基-1,3-恶嗪-6-酮的反应,导致形成特定的二氢-1,3-恶嗪-6-酮。这项研究深入了解了吲哚衍生物与恶嗪化合物的反应性和相互作用,为有机化学中的合成策略提供了有价值的信息 (乌萨切夫等人,2018 年)。

属性

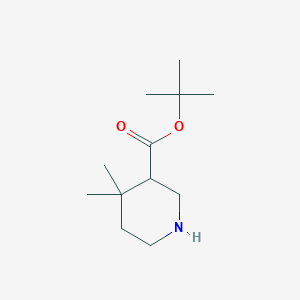

IUPAC Name |

6-(2,3-dihydroindole-1-carbonyl)-2-methylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c1-16-13(18)7-6-11(15-16)14(19)17-9-8-10-4-2-3-5-12(10)17/h2-7H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFAXPBVMOGTEMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)N2CCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(indoline-1-carbonyl)-2-methylpyridazin-3(2H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-2H,3H-furo[2,3-b]pyridine](/img/structure/B2514349.png)

![6-(dimethylamino)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridazine-3-carboxamide](/img/structure/B2514350.png)

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2514351.png)

![N-(4-(N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2514356.png)

![(2-bromophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2514358.png)